molecular formula C9H15Cl2N3O B1372059 3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride CAS No. 1208933-86-1

3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride

Cat. No.: B1372059
CAS No.: 1208933-86-1
M. Wt: 252.14 g/mol
InChI Key: YKWQLDJCCKXYDL-UHFFFAOYSA-N
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Description

3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride typically involves the reaction of 6-methylpyridin-2-amine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(3-methylpyridin-2-yl)propanamide dihydrochloride
  • 3-amino-N-(4-methylpyridin-2-yl)propanamide dihydrochloride

Uniqueness

3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-amino-N-(6-methylpyridin-2-yl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c1-7-3-2-4-8(11-7)12-9(13)5-6-10;;/h2-4H,5-6,10H2,1H3,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWQLDJCCKXYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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